molecular formula C17H17NO3 B5917389 methyl 3-(benzoylamino)-3-phenylpropanoate

methyl 3-(benzoylamino)-3-phenylpropanoate

Cat. No. B5917389
M. Wt: 283.32 g/mol
InChI Key: MZWHJSCEBUEVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzoylamino)-3-phenylpropanoate is a chemical compound that belongs to the class of benzamides. This compound is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of methyl 3-(benzoylamino)-3-phenylpropanoate involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Methyl 3-(benzoylamino)-3-phenylpropanoate inhibits the activity of these enzymes, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects:
Methyl 3-(benzoylamino)-3-phenylpropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-(benzoylamino)-3-phenylpropanoate in lab experiments is its ability to selectively inhibit histone deacetylases, which allows for the study of specific biological processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of methyl 3-(benzoylamino)-3-phenylpropanoate in scientific research. One direction is the development of more specific and potent inhibitors of histone deacetylases. Another direction is the study of the effects of methyl 3-(benzoylamino)-3-phenylpropanoate on other biological processes, such as DNA repair and epigenetic regulation. Finally, the potential use of methyl 3-(benzoylamino)-3-phenylpropanoate as a therapeutic agent for cancer and inflammatory diseases should be explored further.

Synthesis Methods

Methyl 3-(benzoylamino)-3-phenylpropanoate can be synthesized by the reaction of benzoyl chloride with methyl 3-aminocrotonate in the presence of a base such as triethylamine. This reaction yields a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

Methyl 3-(benzoylamino)-3-phenylpropanoate is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in gene expression and cellular differentiation. This inhibition leads to the accumulation of acetylated histones, which in turn alters the expression of genes involved in various biological processes such as cell cycle regulation, apoptosis, and DNA repair.

properties

IUPAC Name

methyl 3-benzamido-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-16(19)12-15(13-8-4-2-5-9-13)18-17(20)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWHJSCEBUEVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-benzamido-3-phenylpropionate

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